Lespeflorin C3

Description

Contextualization within Natural Products Chemistry

Lespeflorin C3 is classified as a flavonoid, a large and diverse group of polyphenolic secondary metabolites that are ubiquitous in the plant kingdom. researchgate.netresearchgate.net Flavonoids are characterized by a C6-C3-C6 skeleton and are categorized into various subclasses, including flavones, flavonols, flavanones, and isoflavonoids. silae.it this compound belongs to the flavanonol subclass of flavonoids. These natural compounds are of significant interest to chemists and pharmacologists due to their wide range of biological activities and their potential as scaffolds for new drug development. mdpi.combenthamscience.commdpi.com

The isolation and structural elucidation of compounds like this compound are fundamental activities in natural product chemistry. This process typically involves extraction from a natural source, followed by chromatographic separation and purification. vulcanchem.com Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to determine the precise chemical structure. researchgate.netawi.de

Significance of this compound as a Bioactive Natural Product

The primary significance of this compound stems from its discovery during a large-scale screening of plant extracts for specific biological activities. This compound was first isolated from the roots of the plant Lespedeza floribunda. researchgate.netresearchgate.net This discovery was part of a broader investigation into identifying new inhibitors of melanin (B1238610) synthesis. researchgate.netfrontiersin.org The ability to inhibit melanin production makes such compounds potential candidates for applications in dermatology, particularly for treating hyperpigmentation disorders. tandfonline.com

While extensive research on this compound itself is still emerging, the bioactivity of closely related lespeflorin compounds suggests a range of potential therapeutic applications. vulcanchem.com Research on analogous compounds indicates possible antimicrobial and anticancer properties, positioning this compound as a compound of interest for further pharmacological investigation. vulcanchem.comontosight.ai

Overview of Current Research Trajectories for this compound

Current research trajectories for this compound are primarily focused on fully characterizing its biological activity profile. Initial studies have identified it as one of several new flavonoids with potential as melanin synthesis inhibitors. researchgate.net Future research is expected to involve more detailed in vitro and in vivo studies to quantify its potency and elucidate its mechanism of action. ontosight.ai

Furthermore, the chemical structure of this compound provides a template for synthetic modification. vulcanchem.com A common trajectory in natural product research is the synthesis of analogues to establish structure-activity relationships (SAR), which can lead to the development of new derivatives with enhanced efficacy or improved pharmacokinetic properties. vulcanchem.comnih.gov Key areas of future investigation will likely include its potential as an anticancer agent, following the precedent set by structurally similar flavonoids. vulcanchem.comontosight.ai

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This data is critical for its identification and for understanding its chemical behavior.

| Property | Value |

| Molecular Formula | C₂₀H₂₀O₆ |

| Molecular Weight | 356.4 g/mol |

| Canonical SMILES | CC(=CCC1=CC(=C(C=C1O)OC)C(=O)C(CC2=CC=C(C=C2)O)O)C |

| Natural Source | Lespedeza floribunda |

| Compound Class | Flavanonol (Flavonoid) |

| Data sourced from PlantaeDB. plantaedb.com |

The Lespeflorin Family of Compounds

This compound is part of a larger family of related flavonoids isolated from Lespedeza species. Understanding this context is crucial, as the biological activities of these related compounds often provide clues to the potential of this compound.

| Compound Name | Natural Source | Reported or Potential Bioactivity |

| Lespeflorin B3 | Lespedeza floribunda | Melanin Synthesis Inhibitor, Antioxidant, Estrogenic |

| This compound | Lespedeza floribunda | Melanin Synthesis Inhibitor |

| Lespeflorin C4 | Lespedeza floribunda | Melanin Synthesis Inhibitor |

| Lespeflorin G8 | Lespedeza floribunda, Mauritia flexuosa | Melanin Synthesis Inhibitor, Estrogenic Activity |

| Lespeflorin I1 | Lespedeza floribunda | Melanin Synthesis Inhibitor, Anticancer (Prostate) |

| This table summarizes data from multiple sources. researchgate.netbenthamscience.comvulcanchem.comresearchgate.netplantaedb.comunive.it |

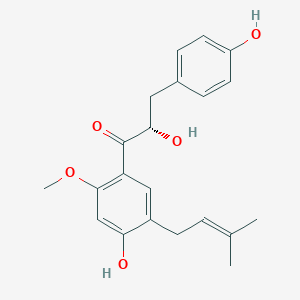

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24O5 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S)-2-hydroxy-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C21H24O5/c1-13(2)4-7-15-11-17(20(26-3)12-18(15)23)21(25)19(24)10-14-5-8-16(22)9-6-14/h4-6,8-9,11-12,19,22-24H,7,10H2,1-3H3/t19-/m0/s1 |

InChI Key |

XTDORSAGLFPXGX-IBGZPJMESA-N |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)OC)C(=O)[C@H](CC2=CC=C(C=C2)O)O)C |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)OC)C(=O)C(CC2=CC=C(C=C2)O)O)C |

Origin of Product |

United States |

Mechanistic Investigations of Lespeflorin C3 Bioactivity in Preclinical Models

In Vitro Pharmacological Profiling and Cellular Assays

In vitro pharmacological profiling is a foundational step in drug discovery, utilized to identify and characterize the biological activity of a compound before advancing to more complex preclinical models. nih.gov This process involves a suite of assays designed to assess a compound's effects across a wide range of biological targets and cellular systems, thereby building a comprehensive profile of its potential efficacy and off-target activities. reactionbiology.comeurofinsdiscovery.com For a natural product like Lespeflorin C3, this screening provides the first glimpse into its potential therapeutic value.

High-Throughput Screening (HTS) allows for the rapid assessment of thousands of compounds for their activity against specific biological targets. nih.gov These methodologies are essential in early-stage drug discovery for identifying "hits" from large chemical libraries. HTS assays are often designed to be simple, rapid, and suitable for automation, frequently employing fluorescent or luminescent readouts. reactionbiology.commdpi.com

For a compound like this compound, HTS would be employed to test it against a panel of validated targets, such as receptors, enzymes, and ion channels, to identify any significant interactions. reactionbiology.comdrugtargetreview.com For example, the Vivid™ CYP450 assay technology provides a fluorescent method to detect the activity of Cytochrome P450 enzymes in a "mix-and-read" format suitable for HTS analysis. reactionbiology.com Understanding how a compound's activity, as measured in HTS assays, compares to potential human exposure levels is a valuable metric for prioritization and further investigation. nih.gov

Following initial identification through HTS, cell-based assays are crucial for evaluating a compound's biological effects in a more physiologically relevant context. These assays provide data on a compound's efficacy and can offer initial insights into its mechanism of action. nih.gov

While specific cell-based assay data for this compound is not extensively documented, the methodologies applied to analogous flavonoids from the Lespedeza and Sophora genera provide a clear framework for its evaluation. For instance, flavonoids isolated from Lespedeza cuneata were assessed for their anti-inflammatory potential using lipopolysaccharide (LPS)-stimulated murine microglia (BV-2) cells. researchgate.net In this model, the key endpoint measured was the inhibition of nitric oxide (NO) production, a critical mediator in inflammatory processes. researchgate.net Similarly, to evaluate anticancer potential, the synthetic derivatives of the related natural product Psoralidin were tested for cytotoxicity against human prostate cancer cell lines, PC-3 and DU-145, using the trypan blue exclusion assay to quantify cell viability. nih.gov Such assays would be instrumental in determining whether this compound possesses similar anti-inflammatory or cytotoxic properties.

Table 1: Examples of Cell-Based Assays for Flavonoid Bioactivity

| Assay Type | Cell Line | Measured Endpoint | Investigated Bioactivity | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) Inhibition | BV-2 (Murine Microglia) | Nitric Oxide Levels | Anti-inflammatory | researchgate.net |

| Cytotoxicity | PC-3 (Prostate Cancer) | Cell Viability (Trypan Blue) | Anticancer | nih.gov |

| Cytotoxicity | DU-145 (Prostate Cancer) | Cell Viability (Trypan Blue) | Anticancer | nih.gov |

| Apoptosis Assessment | SH-SY5Y (Neuroblastoma) | Cell Apoptosis via Flow Cytometry | Neuroprotection | mdpi.com |

Once bioactivity is confirmed in cell-based assays, the focus shifts to elucidating the underlying mechanism of action and validating the molecular target. This involves a combination of experimental techniques to understand how the compound achieves its effect at a molecular level.

For flavonoids, research often investigates structure-activity relationships (SAR) to understand how specific chemical features contribute to their biological effects. For example, studies on flavonoids from L. cuneata suggested that the presence of free hydroxyl groups on the flavonoid structure was important for their inhibitory activity on NO production. researchgate.net Further mechanistic studies can involve techniques like Western blotting to detect changes in the protein levels of key signaling molecules or dual-luciferase reporter assays to confirm whether a compound affects a specific gene's transcription. researchgate.net These methods help to build a comprehensive picture of the compound's mechanism and validate its primary molecular target. nih.gov

Cell-Based Assays for Efficacy and Mechanistic Insight

Molecular Target Identification and Validation of this compound

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery, providing a rationale for its therapeutic effects and enabling targeted drug design. ontosight.ai This process involves a range of techniques aimed at pinpointing the direct binding partner(s) of the compound within the cell.

Protein-ligand interaction studies are essential for understanding how a compound like this compound binds to its target protein, which forms the basis for its biological activity. meilerlab.org Computational methods, particularly molecular docking, are powerful tools for predicting these interactions. jscimedcentral.com Molecular docking simulations can predict the binding pose and affinity of a ligand to a protein target. meilerlab.orgjscimedcentral.com

For example, in studies of other molecules, platforms like Hex 8.0.0 have been used to analyze the interaction energy and binding specificity between a ligand and its protein receptor. jscimedcentral.com These computational models can identify key amino acid residues within the protein's binding pocket that form crucial bonds (e.g., hydrogen bonds) with the ligand, stabilizing the complex. jscimedcentral.comresearchgate.net The insights from these in silico studies provide a theoretical foundation that can be experimentally validated, guiding further optimization of the compound. meilerlab.org

Many flavonoids exert their biological effects by modulating the activity of key enzymatic pathways. ontosight.ai Therefore, a crucial aspect of investigating this compound's mechanism is to screen its effects on a variety of relevant enzymes. Research into related compounds has shown potential effects on pathways such as melanin (B1238610) synthesis and inflammation. researchgate.netvulcanchem.com

Enzyme inhibition or activation assays are the primary tools for this purpose. These assays directly measure the effect of the compound on an enzyme's ability to convert its substrate to a product. Modern assays are often fluorescence-based, allowing for high-throughput analysis and kinetic measurements. mdpi.comnih.gov For instance, a fluorescence-based assay has been developed to measure the glycohydrolase (GH) activity of C3 transferase, an enzyme that cleaves NAD+ into ADP-ribose and nicotinamide. nih.gov By testing this compound in a panel of such enzymatic assays, researchers can identify specific pathways it modulates, providing direct evidence of its molecular function.

Receptor Binding Affinity Studies (e.g., Estrogen Receptors for Lespeflorin G8)

While direct receptor binding affinity studies for this compound are not extensively documented in current literature, research into structurally similar compounds provides a framework for potential investigations. A notable example is Lespeflorin G8, a hydroxypterocarpan isolated from the fruit of the moriche palm (Mauritia flexuosa). ffhdj.com Pterocarpans are structurally similar to isoflavonoids, which are known phytoestrogens. ffhdj.com

Studies were conducted to evaluate the estrogenic activity of Lespeflorin G8. ffhdj.com These included simulations of its binding to human estrogen receptors (ERα and ERβ), its effect on the proliferation of ER-positive MCF-7 breast cancer cells, and its activity in an estrogen-chemically activated luciferase gene expression (E-CALUX) assay. ffhdj.com The results demonstrated that Lespeflorin G8 binds to estrogen receptors, with a significantly higher affinity for ERα (inhibition constant, Ki = 81.9 nM) compared to another isolated hydroxypterocarpan, 8-hydroxyhomopterocarpan (8-HHP). ffhdj.com Furthermore, the E-CALUX assay identified Lespeflorin G8 as a full ER agonist. ffhdj.com

These findings for Lespeflorin G8 suggest a potential avenue for the investigation of this compound. vulcanchem.com Future research could explore the binding affinity of this compound for various receptors, including estrogen receptors, to elucidate its potential hormonal or antihormonal activities. vulcanchem.com

Exploration of Biological Activities and Underlying Mechanisms

This compound is a compound of significant interest in natural products chemistry due to its potential bioactivities. ontosight.ai As a member of the flavonoid family, a class of compounds known for a wide array of pharmacological effects, this compound is a candidate for exploration in several therapeutic areas. ontosight.airesearchgate.net Research into compounds with similar chemical structures has revealed promising anticancer and antimicrobial properties, suggesting that this compound may possess similar capabilities. ontosight.ai

Anticancer Research Pathways

The potential of flavonoids and related natural products as anticancer agents is an area of active research. researchgate.net Compounds structurally analogous to this compound, such as Psoralidin, have demonstrated notable anticancer effects in preclinical models, providing a basis for investigating this compound along similar pathways. nih.gov

A key area of cancer research is the inhibition of cancer cell growth. The natural product Psoralidin has been shown to inhibit the proliferation of castration-resistant prostate cancer cell lines, PC-3 and DU-145. nih.gov Similarly, Lespeflorin I1, another related natural product, also demonstrated activity against these cell lines. nih.gov The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%. The activity of these related compounds highlights the potential for this compound to exhibit antiproliferative effects. nih.gov

A structure-activity relationship (SAR) study involving synthetic derivatives of Psoralidin revealed that the presence and position of hydroxyl groups can significantly influence the antiproliferative activity. nih.gov For instance, a synthetic derivative, compound 46, showed significantly enhanced potency compared to the parent compound, Psoralidin. nih.gov

Induction of Apoptotic Mechanisms (e.g., Reactive Oxygen Species-mediated apoptosis for related compounds)

Anti-inflammatory Research

Preclinical research into the anti-inflammatory properties of lespeflorins has primarily involved compounds closely related to this compound, such as those found in extracts of Lespedeza species. These studies provide a foundational understanding of the potential mechanisms by which this compound may exert its effects.

Research on extracts from Lespedeza species has demonstrated the capacity of its flavonoid constituents to modulate key inflammatory mediators. Studies on Lespedeza cuneata, which contains compounds like lespeflorin B and C, have shown anti-inflammatory action through the downregulation of tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6). researchgate.netresearchgate.net Furthermore, flavonoids isolated from L. cuneata have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. researchgate.net Specifically, flavonoids with free hydroxyl groups at both the C3 and C7 positions demonstrated significant inhibitory activity on NO production. researchgate.net In LPS-stimulated RAW 264.7 macrophages, various compounds from Sophora tonkinensis, which also produces flavonoids with similar structural motifs, inhibited the production of NO and the expression of TNF-α, IL-1β, and IL-6. mdpi.com The balance between TNF-α and IL-6 is crucial in controlling inflammatory responses, and the ability of related flavonoids to modulate these cytokines suggests a potential therapeutic application in inflammatory diseases. nih.gov

Table 1: Effects of Lespedeza and Sophora Flavonoids on Inflammatory Mediators

| Compound/Extract Source | Model System | Mediator | Effect | Citation |

| Lespedeza cuneata Flavonoids | LPS-stimulated BV-2 microglia | Nitric Oxide (NO) | Inhibition | researchgate.net |

| Lespedeza species Extract | Macrophage models | TNF-α, IL-6 | Downregulation | researchgate.net |

| Sophora tonkinensis Compounds | LPS-stimulated RAW264.7 macrophages | NO, TNF-α, IL-1β, IL-6 | Inhibition | mdpi.com |

The nucleotide-binding domain and leucine-rich repeat-containing receptor with a pyrin domain 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govfrontiersin.org Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory disorders. nih.govmdpi.com While direct evidence of this compound modulating the NLRP3 inflammasome is not currently available in the literature, studies on extracts from related plants suggest a possible link. Research on Lespedeza bicolor extracts indicates they may alter the NLRP3 inflammasome in diabetic mouse models, suggesting that bioactive compounds within the plant could help mitigate chronic inflammation. researchgate.net The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (often from TLR ligands like LPS) and an activation signal. mdpi.comimrpress.com Given that flavonoids from Lespedeza can interfere with inflammatory signaling, it is plausible that they could intersect with inflammasome pathways, though specific studies on this compound are needed to confirm this.

Regulation of Inflammatory Mediators (e.g., Nitric Oxide Production, TNF-α, IL-6)

Antioxidant Research (e.g., DPPH, ABTS assays)

The antioxidant potential of flavonoids is a well-documented aspect of their bioactivity. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays are standard methods for evaluating this capacity in vitro. biomedpharmajournal.orgnih.gov

Research on extracts from Lespedeza cuneata, which contain lespeflorin B and C, has pointed to broad-spectrum antioxidant activity across both DPPH and ABTS tests. researchgate.netresearchgate.net This activity is often attributed to the ability of the phenolic structure of flavonoids to donate hydrogen atoms, which neutralizes free radicals. biomedpharmajournal.org The structure of the flavonoid, including the number and position of hydroxyl groups, is critical to its antioxidant capacity. mdpi.com While these findings relate to compounds structurally similar to this compound and from the same genus, specific DPPH and ABTS assay results for the isolated this compound compound are not prominently featured in current research.

Table 2: Antioxidant Activity Profile of Related Lespedeza Compounds

| Compound Source | Assay | Activity Noted | Citation |

| Lespedeza cuneata Extract | DPPH | Antioxidant Action | researchgate.netresearchgate.net |

| Lespedeza cuneata Extract | ABTS | Antioxidant Action | researchgate.netresearchgate.net |

Neuroprotective Applications

The anti-inflammatory and antioxidant properties of flavonoids suggest their potential for neuroprotective applications, as neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. researchgate.net Flavonoids from Lespedeza cuneata have been suggested as potential candidates for treating various inflammatory diseases, which could extend to neuroinflammation. researchgate.net Studies have shown that flavonoids may protect against age-related cognitive and motor decline in in vivo models. researchgate.net The mechanism often involves the inhibition of inflammatory mediators like nitric oxide in microglia, the brain's resident immune cells. researchgate.net While the potential for neuroprotection exists within this class of compounds, direct preclinical studies focusing on the neuroprotective effects of isolated this compound are required to substantiate this application.

Endocrine System Modulation (e.g., Estrogenic Activity of Lespeflorin G8)

Significant research has been conducted on the endocrine-modulating effects of lespeflorins, particularly Lespeflorin G8, a compound isolated from the fruit of the Moriche palm (Mauritia flexuosa). herbazest.comffhdj.com This research has identified Lespeflorin G8 as a potent phytoestrogen. herbazest.com

In vitro studies have demonstrated that Lespeflorin G8 binds to human estrogen receptors (ER). ffhdj.com The E-CALUX (Estrogen-Chemically Activated Luciferase gene expression) assay revealed that Lespeflorin G8 acts as a full ER agonist. ffhdj.comnisuppliers.com In studies using MCF-7 breast cancer cells, which are known to be estrogen-dependent, both Lespeflorin G8 and the related compound 8-hydroxyhomopterocarpan (8-HHP) prompted cell proliferation, confirming their estrogenic activity. ffhdj.comresearchgate.net

Table 3: Estrogenic Activity of Lespeflorin G8 in Preclinical Models

| Parameter | Compound | Value | Model System | Citation |

| Inhibition Constant (Ki) | Lespeflorin G8 | 81.9 nM | Human Estrogen Receptor α | ffhdj.comnisuppliers.com |

| 8-hydroxyhomopterocarpan | 1.99 µM | Human Estrogen Receptor α | ffhdj.com | |

| 50% Effective Concentration (EC50) | Lespeflorin G8 | 4.4 µM | E-CALUX Assay | nisuppliers.com |

| 8-hydroxyhomopterocarpan | 9.6 µM | E-CALUX Assay | nisuppliers.com | |

| Cell Proliferation | Lespeflorin G8 & 8-HHP | ~25% increase at 10 µM | MCF-7 Cells | nisuppliers.com |

In Vivo Preclinical Studies Utilizing Animal Models

In vivo studies are crucial for translating in vitro findings into a more complex biological context. nih.gov While specific in vivo preclinical research focusing exclusively on isolated this compound is limited, studies using extracts containing related compounds provide important insights.

In the context of endocrine modulation, an in vivo study was conducted using a moriche palm extract (MPE) containing Lespeflorin G8. researchgate.net When the extract was orally administered to mice, it resulted in a significant increase in both uterine and ovary weights, which is a classic indicator of estrogenic activity in vivo. researchgate.net This corroborates the in vitro findings of Lespeflorin G8's estrogenic effects.

Regarding other bioactivities, animal models have been used to investigate the anti-inflammatory and neuroprotective effects of flavonoids from Lespedeza species. researchgate.net For instance, studies on Lespedeza bicolor extracts in diabetic mice have pointed towards a modulation of the NLRP3 inflammasome, highlighting its anti-inflammatory potential in a living system. researchgate.net Furthermore, feeding studies in small ruminants using Lespedeza cuneata have been conducted, although these focus more on nutritional and agricultural outcomes rather than specific therapeutic bioactivity. researchgate.net These studies underscore the necessity for future in vivo research using the purified this compound compound to definitively establish its preclinical efficacy and mechanisms of action.

Model Selection and Validation for Disease States

The initial exploration of this compound's therapeutic potential necessitates the use of carefully selected and validated preclinical models that represent specific human disease states. The choice of model is guided by the hypothesized mechanism of action of the compound, which for flavonoids often includes anti-inflammatory and antioxidant activities. mdpi.commdpi.com

In Vitro Models: Cell-based assays are fundamental for initial screening and mechanistic insights. For a compound like this compound, relevant models would include:

Macrophage and Microglia Cell Lines: To investigate anti-inflammatory potential, cell lines such as RAW 264.7 or BV-2 microglia are commonly used. researchgate.netresearchgate.net These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. researchgate.netresearchgate.net Studies on flavonoids from Lespedeza cuneata have utilized LPS-stimulated BV-2 microglia cells to screen for inhibitory effects on NO production, a key marker of neuroinflammation. researchgate.net

Cancer Cell Lines: Given that related compounds have shown potential anticancer properties, a panel of human cancer cell lines (e.g., breast, colon, prostate) would be used to assess cytotoxicity and anti-proliferative effects. ontosight.aimdpi.com

Hepatocyte Cell Lines: To model liver injury, cell lines like HepG2 can be exposed to toxins such as tert-butyl hydroperoxide (t-BHP) to induce oxidative stress. Extracts from Lespedeza cuneata have been tested in this model to evaluate hepatoprotective effects. researchgate.net

In Vivo Models: Following promising in vitro results, animal models are employed to understand the compound's effect in a complex biological system. Based on research into related flavonoids, suitable in vivo models would include:

Rodent Models of Inflammation: Antigen-induced passive cutaneous anaphylaxis in mice is a model for evaluating anti-inflammatory effects. mdpi.com

Rodent Models of Metabolic Disease: Animal models of diabetes are used to assess glucose-lowering benefits. mdpi.compreprints.org Certain species of the Fabaceae family, which includes Lespedeza, have demonstrated up to a 30% reduction in glucose levels in such models. mdpi.compreprints.org

Rodent Models of Liver Injury: Chemically-induced hepatotoxicity in rodents allows for the evaluation of hepatoprotective effects by measuring serum levels of liver enzymes like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). mdpi.compreprints.org

The table below summarizes preclinical models frequently used for flavonoids from the Lespedeza genus, which are relevant for the future study of this compound.

| Model Type | Specific Model | Disease State Represented | Key Outcome Measures | Reference |

| In Vitro | LPS-stimulated BV-2 microglia cells | Neuroinflammation | Nitric Oxide (NO) production, Pro-inflammatory cytokines (TNF-α, IL-6) | researchgate.net |

| In Vitro | Human Cancer Cell Lines (e.g., HCT-116, MCF-7) | Cancer | Cell viability (IC50), Apoptosis rates | mdpi.com |

| In Vivo | Diabetic Animal Models | Diabetes | Blood glucose levels | mdpi.compreprints.org |

| In Vivo | Rodent Models of Hepatotoxicity | Liver Disease | Serum ALT and AST levels | mdpi.compreprints.org |

| In Vivo | IgE-sensitized Mice | Allergic Inflammation | Passive cutaneous anaphylaxis response | mdpi.com |

Assessment of Biological Impact in Living Systems

The assessment of this compound's biological impact in living systems would involve measuring a range of physiological and biochemical endpoints to confirm in vitro findings and understand its systemic effects. Research on other flavonoids from Lespedeza provides a framework for the types of impacts to investigate.

Key biological impacts observed for related compounds in in vivo models include:

Anti-inflammatory and Immunomodulatory Effects: Flavonoids from Lespedeza have demonstrated the ability to suppress key inflammatory mediators. researchgate.net For example, extracts from Lespedeza bicolor have been shown to downregulate TNF-α and IL-6. researchgate.net In animal models, this translates to reduced inflammation, such as the inhibition of antigen-induced passive cutaneous anaphylaxis. mdpi.com

Hepatoprotective Effects: Polyphenols from the Fabaceae family have been reported to lower liver enzymes (ALT and AST) by 40–60% in experimental models of liver damage, indicating a significant protective effect on the liver. mdpi.compreprints.org

Metabolic Regulation: Certain Lespedeza species and their constituent flavonoids exhibit anti-diabetic properties, including the ability to lower blood glucose. mdpi.comnih.gov

Antioxidant Activity: A primary mechanism for many flavonoids is their ability to combat oxidative stress. In vivo assessments would include measuring the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in tissues. mdpi.com

The following table details specific biological impacts measured in preclinical studies of compounds and extracts from the Lespedeza genus.

| Biological Target / Pathway | Finding | Model System | Reference |

| Inflammatory Cytokines | Downregulation of TNF-α and IL-6 | Macrophage models | researchgate.net |

| Nitric Oxide Production | Significant inhibition of NO in LPS-stimulated cells | BV-2 microglia cells | researchgate.net |

| Liver Enzyme Levels | Reduction of ALT and AST by 40-60% | Animal models of hepatotoxicity | mdpi.com |

| Blood Glucose | Reduction of up to 30% | Diabetic animal models | mdpi.com |

| Hair Growth | Promotion of hair regeneration | C57BL/6 mice | researchgate.net |

Complement System Modulation Research (e.g., C3 inhibition studies as a relevant area of focus)

The complement system is a critical component of innate immunity, acting as a first line of defense against pathogens. mountsinai.orgnih.gov It comprises a cascade of proteins, with Complement component 3 (C3) playing a central and pivotal role. nih.govwikipedia.org All three pathways of complement activation—classical, lectin, and alternative—converge at the cleavage of C3, making it a highly attractive target for therapeutic intervention in inflammatory and autoimmune diseases. wikipedia.orgnih.gov

While there is no direct evidence in the current scientific literature linking this compound to the modulation of the complement system, the known anti-inflammatory properties of flavonoids make this an important and plausible area for future investigation. mdpi.comresearchgate.net Dysregulation of the complement system is implicated in numerous diseases, and C3 inhibitors are being actively investigated as treatments. unive.it

Preclinical research into C3 inhibition typically involves:

In Vitro Inhibition Assays: Assessing the ability of a compound to inhibit the formation of the membrane attack complex (MAC) through classical, alternative, and lectin pathways in human serum. arvojournals.org

Animal Model Studies: Using models of specific diseases where the complement system is known to be a driver of pathology. For example, in preclinical models of wet age-related macular degeneration (AMD), both genetic and pharmacological inhibition of C3 was shown to reduce choroidal neovascularization (CNV) leakage. arvojournals.org Similarly, C3 inhibition has been studied in non-human primate models of sepsis and hemodialysis-induced inflammation. nih.gov

Genetic Evidence: Using techniques like Mendelian randomization to provide genetic evidence that targeting C3 could be an efficient therapy for conditions like periodontitis. medrxiv.org

Given that this compound belongs to a class of compounds known for broad biological activities, exploring its effect on a fundamental immune pathway like the complement cascade could reveal novel mechanisms of action. ontosight.ai Future studies should investigate whether this compound can bind to C3 or its activated fragments (C3b) and inhibit the downstream effects of complement activation.

The table below provides an overview of the central target in this area of research, Complement C3.

| Feature | Description | Reference |

| Protein | Complement component 3 (C3) | wikipedia.org |

| Function | Central protein in the complement system, where all activation pathways converge. | nih.govwikipedia.org |

| Activation Products | Cleaved into C3a (anaphylatoxin) and C3b (opsonin). | wikipedia.org |

| Therapeutic Relevance | A key drug target for a range of complement-mediated diseases. unive.itzealandpharma.com | |

| Preclinical Validation | C3 inhibition has shown efficacy in preclinical models of AMD, sepsis, and periodontitis. | nih.govarvojournals.orgmedrxiv.org |

Structure Activity Relationship Sar and Computational Studies for Lespeflorin C3 Analogues

Systematic Evaluation of Functional Group Modifications and Activity Alterations

The biological activity of flavonoid and isoflavonoid (B1168493) derivatives can often be manipulated through the strategic modification of their functional groups. nih.gov Research into compounds structurally related to Lespeflorin C3, such as Psoralidin, demonstrates that minor alterations to the molecular skeleton can lead to significant changes in bioactivity. nih.gov

A study on the synthesis and anticancer activity of Psoralidin derivatives provides a clear example of this principle. Psoralidin is a prenylated coumestan (B1194414) with a core structure related to the pterocarpan (B192222) skeleton of this compound. ebi.ac.uknih.gov In this research, scientists synthesized several analogues by adding, removing, or altering the position of hydroxyl groups to probe their importance for anticancer effects against prostate cancer cell lines (PC-3 and DU-145). nih.gov

The findings revealed that the presence and position of hydroxyl groups are critical for cytotoxic activity. For instance, the synthesis of Lespeflorin I₁, an 8-hydroxy analogue of Psoralidin, was completed, and its activity was evaluated. nih.gov This natural product was found to be nearly as active as Psoralidin against the PC-3 cell line and significantly more active against the DU-145 cell line. nih.gov Conversely, derivatives where key hydroxyl groups were removed or functional groups were repositioned showed a marked decrease in activity, confirming that the specific arrangement of these substituents is vital for the compound's biological function. nih.gov

The results from this study underscore that the bioactivity of these compounds can be finely tuned by simple functional group modifications. nih.gov This systematic approach is invaluable for developing more potent and selective therapeutic agents based on the this compound scaffold.

Table 1: Anticancer Activity of Psoralidin and its Analogues

| Compound | Modification | IC₅₀ (μM) vs. PC-3 | IC₅₀ (μM) vs. DU-145 |

| Psoralidin (1) | Parent Compound | 60 | 45 |

| Lespeflorin I₁ (2) | Addition of OH at C-8 | ~68 | ~4 |

| Analogue 31 | Altered position of functional groups | >100 | >100 |

| Analogue 32 | Altered position of functional groups | >100 | >100 |

| Data sourced from a study on Psoralidin derivatives. nih.gov |

Investigation of Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and functional groups within a molecule, plays a pivotal role in determining the biological activity of natural compounds. nih.gov Chiral molecules can exist as stereoisomers, which often exhibit different pharmacological, toxicological, and metabolic properties because biological systems, such as enzyme active sites and receptors, are themselves chiral. michberk.com

The pterocarpan skeleton of this compound contains multiple chiral centers, meaning it can exist in various stereoisomeric forms. The specific spatial orientation of the fused ring system and its substituents is critical for its interaction with biological targets. ebi.ac.uk The influence of stereochemistry on bioactivity is well-documented for many classes of pesticides and natural product derivatives. michberk.com For example, in the fungicide epoxiconazole, which has three chiral centers, the (2R,3S)-isomer demonstrates the highest biological activity, while other configurations are less effective. michberk.com Similarly, only specific isomers of the nature-inspired compound 3-Br-acivicin show significant antiplasmodial activity, which is attributed to stereoselective uptake and target binding. nih.gov

For this compound and its analogues, it is highly probable that one stereoisomer is significantly more active than others. The precise arrangement of atoms would dictate the molecule's ability to fit into a specific binding pocket of a target protein, influencing its efficacy. Therefore, the synthesis and biological evaluation of individual, stereochemically pure isomers are essential steps in the drug discovery process to identify the most potent and selective candidate and to avoid potential off-target effects or inactivity associated with other isomers. nih.govmichberk.com

Computational Chemistry and Molecular Modeling Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. fip.org The primary goal of docking is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction. fip.org

In the context of this compound analogues, docking simulations can be used to hypothesize how these compounds interact with specific biological targets. Based on the known activities of related flavonoids, potential targets could include enzymes involved in inflammatory pathways (like lipoxygenase or cyclooxygenase) or protein kinases implicated in cancer progression. researchgate.netresearchgate.net

The process involves:

Obtaining the 3D structure of the target protein, usually from crystallographic data or homology modeling.

Generating a 3D conformation of the ligand (e.g., a this compound analogue).

Using a docking algorithm to systematically explore possible binding poses of the ligand within the active site of the protein.

Scoring and ranking the poses based on calculated binding energies. A lower binding energy generally indicates a more stable and favorable interaction. fip.org

These simulations can reveal key molecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. This information provides a rational basis for designing modifications to the this compound structure to enhance binding affinity and, consequently, biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. protoqsar.com The fundamental principle is that the variations in the activity of compounds within a series are dependent on the changes in their molecular features. protoqsar.com

Developing a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds, such as this compound analogues, with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov

Molecular Descriptor Calculation: The 2D or 3D structure of each compound is converted into a set of numerical values known as molecular descriptors. nih.gov These can represent various physicochemical properties, such as size, shape, lipophilicity, and electronic characteristics.

Model Generation: Using statistical and machine learning algorithms, a mathematical model is built that relates the descriptors (independent variables) to the biological activity (dependent variable). protoqsar.comnih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds that were not used in the model's creation. protoqsar.com

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. cresset-group.com This approach saves significant time and resources by focusing experimental efforts on molecules with the highest predicted potency and most favorable properties. nih.gov

Chemical Biology Perspectives and Methodological Advancements in Lespeflorin C3 Research

Development of Small Molecule Probes for Investigating Biological Mechanisms

The elucidation of a natural product's mechanism of action is fundamental to its development as a research tool or therapeutic lead. Small molecule probes are essential in this endeavor, designed to interact with specific biological targets and report on their activity through a measurable signal. While specific probes for Lespeflorin C3 have not been detailed in published literature, their development would follow established principles.

A typical chemical probe consists of three core components: a recognition group that selectively binds to the biological target of interest, a signaling unit such as a fluorophore, and a linker connecting the two. For a compound like this compound, a probe could be designed to investigate its interaction with a suspected protein target. The this compound structure itself, or a derivative, could serve as the recognition element to bind to the target protein. This would then be tethered to a fluorophore. Changes in the fluorescence signal upon binding would allow researchers to monitor the interaction in real-time within cellular systems, providing insights into the compound's mechanism. These tools are invaluable for target validation, helping to confirm whether modulating a specific protein with a compound like this compound could have a therapeutic effect.

Table 1: Conceptual Components of a Hypothetical Small Molecule Probe for a this compound Target This table is illustrative and does not represent an existing probe.

| Component | Function | Example Moiety |

| Recognition Group | Binds specifically to the biological target (e.g., a specific enzyme or receptor). | A derivative of the this compound core structure. |

| Linker | Covalently connects the recognition group to the signaling unit without interfering with either's function. | A flexible alkyl or polyethylene (B3416737) glycol (PEG) chain. |

| Signaling Unit | Generates a detectable signal (e.g., fluorescence) upon target binding. | A fluorophore like a BODIPY or fluorescein (B123965) derivative. |

Application of Synthetic Biology Principles in Natural Product Research

Natural products often present complex chemical structures that are challenging to synthesize using traditional chemical methods. Synthetic biology offers a transformative approach by harnessing and re-engineering the biosynthetic pathways from microorganisms to produce natural products and their analogs. This methodology is particularly relevant for flavonoids like this compound, which are produced in plants through complex enzymatic pathways.

By identifying the gene clusters responsible for producing the core flavonoid scaffold, scientists can use synthetic biology tools to transfer these pathways into more manageable host organisms, such as yeast or bacteria. This allows for a more reliable and scalable production of the compound. Furthermore, these pathways can be engineered through techniques like combinatorial biosynthesis, where genes from different pathways are mixed and matched to create "unnatural" natural products. This could lead to the generation of a library of this compound derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. These approaches bridge the gap between the chemical diversity of natural products and the power of synthetic chemistry.

Integrated Synthetic and Biological Laboratory Approaches

Modern drug discovery and chemical biology research thrive on the integration of computational, synthetic, and biological methods. An integrated approach to studying this compound would involve a cyclical process of computational analysis, chemical synthesis or biosynthesis, and biological testing.

The process might begin with in silico (computational) modeling to predict potential biological targets for this compound based on its structure. These predictions would then guide the design of focused biological assays. Concurrently, synthetic biology or medicinal chemistry efforts could be employed to generate derivatives of this compound designed to have enhanced activity against these predicted targets. The resulting compounds would then be evaluated in biological assays, and the data fed back into the computational models to refine future predictions and compound designs. This iterative cycle, combining computational data mining, synthetic biology, and high-throughput experimentation, accelerates the research process and enhances the probability of success.

High-Throughput Screening and Compound Profiling Capabilities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands or even millions of compounds for a specific biological activity. If a sufficient quantity of this compound were available, it could be subjected to HTS against large panels of biological targets, such as enzymes or receptors, to identify its primary mechanism of action or uncover new activities. HTS leverages automation, robotics, and miniaturization to perform these large-scale experiments efficiently.

Following an initial "hit" from an HTS campaign, compound profiling services are employed to gain deeper insights into the compound's biological effects. This involves testing the compound in a variety of secondary assays to confirm its activity, determine its potency (e.g., IC50 value), and assess its selectivity by testing it against a panel of related off-targets. This comprehensive profiling is critical for understanding a compound's mechanism of action, identifying potential liabilities, and making informed decisions about which "hits" should be advanced into lead optimization programs.

Table 2: General Workflow for HTS and Compound Profiling This table outlines a typical process in drug discovery research.

| Step | Description | Key Objective |

| 1. Assay Development | An automated and robust biological assay is created to measure a specific activity (e.g., enzyme inhibition). | To create a reliable test suitable for large-scale screening. |

| 2. HTS Campaign | The compound library (containing this compound) is screened against the target using the developed assay. | To identify initial "hits" that show the desired biological activity. |

| 3. Hit Confirmation | The activity of the initial hits is re-tested to eliminate false positives. | To confirm the activity observed in the primary screen. |

| 4. Dose-Response Profiling | Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50). | To quantify the biological activity of the compound. |

| 5. Selectivity Profiling | The compound is tested against a panel of other related and unrelated targets. | To assess the compound's specificity and identify potential off-target effects. |

Future Directions and Emerging Research Avenues for Lespeflorin C3

Exploration of Novel Biological Activities and Therapeutic Potentials

While direct research on Lespeflorin C3 is still emerging, the known biological activities of related pterocarpans and flavonoids from Lespedeza species provide a strong foundation for future investigations. ontosight.ainih.gov Compounds from this family have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. ontosight.ainih.govontosight.ai

Future research will likely focus on systematically screening this compound against a broad range of biological targets. Initial reports suggest potential antimicrobial and anticancer properties for compounds like this compound. ontosight.ai Building on this, investigations into its efficacy against drug-resistant microbial strains and various cancer cell lines, including those of the prostate and breast, are warranted. nih.govnih.gov For instance, the related compound Lespeflorin I1 has shown promising activity against prostate cancer cell lines, with an IC50 value as low as ~4 μM in DU145 cells, indicating that related structures are prime candidates for anticancer research. nih.gov

Furthermore, the therapeutic potential of pterocarpans extends to other areas. Lespeflorin G8, for example, has been identified as a significant estrogenic compound, suggesting a possible role for related molecules in addressing conditions related to estrogen deficiency. ffhdj.com The anti-inflammatory properties observed in flavonoids from Lespedeza cuneata also point to the potential of this compound in treating inflammatory diseases. researchgate.net The exploration of these and other activities, such as antiviral and neuroprotective effects, will be crucial in defining the full therapeutic scope of this compound.

Table 1: Potential Biological Activities for Future Investigation of this compound

| Potential Biological Activity | Rationale Based on Related Compounds | Potential Therapeutic Application |

| Anticancer | Lespeflorin I1 shows activity against prostate cancer cells. nih.gov Psoralidin, a related coumestan (B1194414), is active against multiple cancer cell types. nih.gov | Oncology, particularly for prostate, breast, and colon cancers. |

| Antimicrobial | Pterocarpans are known phytoalexins with antibacterial and antifungal properties. bohrium.commdpi.com | Treatment of infectious diseases, including those caused by drug-resistant pathogens. |

| Anti-inflammatory | Flavonoids from Lespedeza species inhibit the production of inflammatory mediators like nitric oxide (NO). researchgate.net | Management of chronic inflammatory diseases. |

| Estrogenic | Lespeflorin G8 exhibits estrogenic activity by binding to estrogen receptors. ffhdj.com | Hormone replacement therapy, osteoporosis. |

| Antioxidant | Lespedeza species are rich in polyphenols with demonstrated antioxidant capabilities. nih.govscispace.com | Prevention or treatment of conditions associated with oxidative stress. |

| Antidiabetic | Extracts from Lespedeza bicolor show potential in preventing diabetic nephropathy. researchgate.net | Management of diabetes and its complications. |

Advanced Methodologies in Isolation and Synthesis for this compound

The study and potential commercialization of this compound depend on efficient methods for its isolation and synthesis.

Isolation: Currently, this compound is obtained from natural sources, primarily plants of the Lespedeza genus, such as Lespedeza floribunda. ontosight.ainih.gov The conventional isolation process involves extraction from the plant material (e.g., roots) followed by extensive chromatographic purification. mdpi.com Advanced chromatographic techniques, including high-performance liquid chromatography (HPLC), are essential for obtaining the pure compound. researchgate.net Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are then used to confirm its structural identity. ontosight.ai Future advancements will likely focus on optimizing these extraction and purification workflows to improve yield, reduce solvent consumption, and increase throughput.

Table 2: General Steps in the Isolation and Purification of Lespeflorins

| Step | Methodology | Purpose |

| 1. Extraction | Soxhlet extraction or maceration with solvents like methanol. | To extract a crude mixture of compounds from the dried plant material. |

| 2. Fractionation | Liquid-liquid partitioning or column chromatography with silica (B1680970) gel. | To separate the crude extract into fractions of decreasing complexity. |

| 3. Purification | High-Performance Liquid Chromatography (HPLC), often reverse-phase. | To isolate the pure this compound compound from other closely related molecules. |

| 4. Structural Elucidation | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS). | To confirm the chemical structure and purity of the isolated compound. |

Synthesis: The total synthesis of complex natural products like this compound is a significant challenge but offers the advantage of providing a reliable supply for research and development without relying on natural sources. While a specific synthesis for this compound has not been widely published, synthetic routes for related pterocarpans and coumestans, such as Lespeflorin I1 and Psoralidin, have been developed. nih.govnih.gov These syntheses often employ a convergent approach, combining separately synthesized fragments in the later stages. nih.govresearchgate.net Key reactions include condensations, intramolecular cyclizations, and modern cross-coupling reactions. rsc.orgresearchgate.net Future synthetic strategies for this compound may explore novel catalytic methods, stereoselective reactions to control its chiral centers, and biomimetic approaches that mimic the biosynthetic pathways in the plant. pwvas.orgmdpi.com

Integration of Omics and Bioinformatics for Comprehensive Mechanism Elucidation

Understanding how this compound exerts its biological effects at a molecular level is critical for its development as a therapeutic agent. The integration of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) with bioinformatics presents a powerful approach to achieve this. nih.govtaylorfrancis.com

By treating cells or model organisms with this compound and analyzing the subsequent changes in genes, proteins, and metabolites, researchers can obtain a holistic view of its mechanism of action. omicstutorials.com

Transcriptomics can reveal which gene expression patterns are altered by the compound, pointing to the cellular pathways it modulates. omicstutorials.com

Proteomics can identify the direct protein targets that this compound binds to and assess changes in protein expression and post-translational modifications. omicstutorials.com

Metabolomics can show how the compound affects cellular metabolic networks. nih.gov

Bioinformatics is essential to analyze the vast datasets generated by these technologies. nih.gov Computational tools can help build interaction networks, identify key signaling pathways affected by this compound, and predict potential off-target effects. omicstutorials.comepfl.ch This integrated, systems-biology approach can accelerate the identification of its precise molecular targets and provide a comprehensive understanding of its biological function, moving beyond a one-drug-one-target paradigm. taylorfrancis.com

Potential for Lead Compound Optimization in Preclinical Drug Discovery

This compound, as a naturally occurring bioactive molecule, serves as an excellent starting point or "lead compound" for drug discovery. ontosight.aiwikipedia.org However, natural products often require structural modifications to improve their drug-like properties. nih.govnih.gov This process, known as lead optimization, aims to enhance efficacy, selectivity, and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govdanaher.com

For this compound, lead optimization would involve a medicinal chemistry campaign to synthesize a library of analogues. Structure-activity relationship (SAR) studies would then be conducted to determine how specific structural changes affect biological activity. nih.gov For pterocarpans, key structural features influencing activity include the substitution pattern of hydroxyl and prenyl groups on the aromatic rings. tjpps.orgtjpps.org The high lipophilicity provided by prenyl groups, for instance, is often linked to enhanced antibacterial activity. tjpps.org

Computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can guide the rational design of new derivatives with improved properties. creative-biostructure.comjournalaorj.com The goal is to create a molecule that retains or exceeds the therapeutic activity of this compound while having better bioavailability, metabolic stability, and a lower potential for toxicity, making it a viable candidate for progression into formal preclinical and clinical development. danaher.comresearchgate.netexplorationpub.com

Table 3: Potential Strategies for Lead Optimization of this compound

| Optimization Goal | Potential Structural Modification | Rationale/Desired Outcome |

| Enhance Potency & Selectivity | Modification of hydroxyl and methoxy (B1213986) groups. | To improve binding affinity and selectivity for the biological target. tjpps.org |

| Improve Solubility | Introduction of polar functional groups (e.g., glycosylation). | To enhance aqueous solubility and bioavailability. explorationpub.com |

| Increase Metabolic Stability | Blocking sites of metabolic attack (e.g., replacing a hydrogen with a fluorine atom). | To increase the compound's half-life in the body. nih.gov |

| Modulate Lipophilicity | Alteration or removal of prenyl groups. | To balance membrane permeability and solubility for optimal ADMET properties. tjpps.orgtjpps.org |

| Explore Novel Scaffolds | Scaffold hopping or ring modifications. | To discover new chemical classes with potentially improved properties while retaining the key pharmacophore. creative-biostructure.com |

Q & A

Q. How can researchers enhance reproducibility when publishing this compound findings?

- Methodology :

- Deposit raw data (spectra, chromatograms) in public repositories (e.g., Zenodo, Figshare) with DOI links .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

- Include step-by-step protocols in supplementary materials, citing Beilstein J. Org. Chem. experimental guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.